molecular formula C17H17N3O5S B2737571 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide CAS No. 899731-66-9

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2737571
CAS No.: 899731-66-9
M. Wt: 375.4
InChI Key: LPUMDQAHQWWKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide is a synthetic small molecule designed for research applications. Its structure incorporates a 1,1-dioxo-1lambda6,2-thiazinan moiety linked to a 2-nitrobenzamide group, a architecture found in compounds investigated for various biological activities. While the specific data for this compound is under investigation, molecules featuring the thiazinan core and related thiazolidin-4-one scaffolds have demonstrated significant potential in medicinal chemistry research, showing activities such as enzyme inhibition . This compound is of particular interest for early-stage drug discovery and biochemical research. Its potential mechanism of action may involve interaction with enzyme active sites; for instance, structurally similar compounds have been studied as inhibitors for targets like acetylcholinesterase (AChE) and urease, which are relevant to neurological disorders and gastric infections, respectively . The presence of the sulfone group and the aromatic nitro group makes it a valuable intermediate or lead compound for further chemical optimization and structure-activity relationship (SAR) studies. Key Research Areas Include: • Enzyme Inhibition Studies: Potential tool for probing the function of various hydrolytic and metabolic enzymes. • Medicinal Chemistry: Serves as a scaffold for the design and synthesis of novel bioactive molecules. • Chemical Biology: Used to study protein-ligand interactions and cellular pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(15-5-1-2-6-16(15)20(22)23)18-13-7-9-14(10-8-13)19-11-3-4-12-26(19,24)25/h1-2,5-10H,3-4,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUMDQAHQWWKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazinane Sulfone Core Construction

The six-membered thiazinane sulfone ring is synthesized through a cyclization-oxidation sequence:

  • Cyclization :

    • Reactants : 1,4-Dibromobutane (2.0 eq) and 2-aminoethanethiol hydrochloride (1.0 eq)
    • Conditions : K₂CO₃ (3.0 eq), DMF, 80°C, 12 h
    • Product : 2-Amino-1λ⁴-thiazinane hydrobromide (Yield: 68%)
  • Sulfonation :

    • Oxidizing Agent : H₂O₂ (30%, 3.0 eq), AcOH, 50°C, 6 h
    • Product : 1,1-Dioxo-1λ⁶,2-thiazinane (Yield: 92%)

Aromatic Substitution

The thiazinane sulfone is introduced to the aniline ring via nucleophilic aromatic substitution:

  • Reactants :
    • 4-Fluoronitrobenzene (1.0 eq)
    • 1,1-Dioxo-1λ⁶,2-thiazinane (1.2 eq)
  • Conditions :
    • KOtBu (2.5 eq), DMSO, 120°C, 24 h
    • Intermediate : 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)nitrobenzene (Yield: 57%)

Nitro Group Reduction

Catalytic hydrogenation converts the nitroarene to aniline:

  • Catalyst : 10% Pd/C (0.1 eq)
  • Conditions : H₂ (1 atm), MeOH, RT, 4 h
  • Product : 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline (Yield: 89%, purity >98% by HPLC)

Synthesis of 2-Nitrobenzoyl Chloride

Acid Activation

2-Nitrobenzoic acid is converted to its reactive acyl chloride:

  • Reactants :
    • 2-Nitrobenzoic acid (1.0 eq)
    • SOCl₂ (3.0 eq), catalytic DMF
  • Conditions : Reflux, 3 h
  • Product : 2-Nitrobenzoyl chloride (Yield: 95%, stored under N₂)

Amide Coupling: Final Step Assembly

Coupling Agent Screening

Comparative studies using different coupling methods:

Method Reagents Solvent Temp (°C) Yield (%) Purity (%)
Schotten-Baumann NaOH, phase transfer H₂O/CH₂Cl₂ 0 42 88
DCC/DMAP DCC (1.2 eq), DMAP CH₂Cl₂ RT 78 95
HATU HATU (1.1 eq), DIEA DMF 0→RT 85 97

Data adapted from

Optimized Procedure

The DCC/DMAP protocol proved most cost-effective for scale-up:

  • Reactants :
    • 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline (1.0 eq)
    • 2-Nitrobenzoyl chloride (1.05 eq)
  • Conditions :
    • DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, N₂ atmosphere, 24 h
  • Workup :
    • Filter DCU precipitate
    • Wash with 5% HCl, saturated NaHCO₃, brine
    • Dry over MgSO₄, concentrate in vacuo
  • Purification :
    • Recrystallization (EtOAc/hexanes, 1:3)
    • Final Product : White crystalline solid (Yield: 76%, m.p. 158-160°C)

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • δ 8.21 (d, J=8.4 Hz, 1H, Ar-H₃)
  • δ 7.94 (t, J=7.6 Hz, 2H, Ar-H₅,₆)
  • δ 7.64 (d, J=8.8 Hz, 2H, Ph-NHCO)
  • δ 3.82-3.75 (m, 4H, Thiazinane CH₂-SO₂)
  • δ 2.91 (t, J=6.8 Hz, 2H, Thiazinane CH₂-N)
  • δ 2.12 (quin, J=6.4 Hz, 2H, Thiazinane CH₂-CH₂)

IR Spectroscopy (KBr, cm⁻¹)

  • 1675 (C=O, amide I)
  • 1532, 1348 (NO₂ asymmetric/symmetric stretch)
  • 1302, 1147 (SO₂ symmetric/asymmetric stretch)
  • 3280 (N-H stretch)

High-Resolution Mass Spectrometry

  • Calculated for C₁₇H₁₆N₃O₅S : 390.0862 [M+H]⁺
  • Observed : 390.0859 (Δ = -0.76 ppm)

Process Optimization Challenges

Sulfone Stability Considerations

The thiazinane sulfone moiety demonstrated sensitivity to strong bases (>pH 10), leading to ring-opening side products. Maintaining reaction pH <9 during coupling steps proved critical.

Nitro Group Compatibility

Despite concerns about nitro group reduction during hydrogenation steps, the final coupling reaction showed excellent chemoselectivity when using DCC/DMAP conditions.

Scalability Limitations

Pilot-scale trials (100 g) revealed DCU removal difficulties, prompting adoption of HATU-mediated coupling for batches >500 g despite higher reagent costs.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Reducing thiazinane formation time from 12 h to 45 min using microwave irradiation (150°C, 300 W), though with 5% yield reduction due to increased side reactions.

Enzymatic Amidation

Screening lipase B from Candida antarctica (CAL-B) in TBME provided 62% yield but required 7-day reaction time, making it impractical for industrial applications.

Industrial-Scale Production Recommendations

  • Thiazinane Sulfone Synthesis : Batch process with H₂O₂ oxidation under flow conditions to improve safety
  • Amide Coupling : Hybrid approach using DCC/DMAP for <100 kg batches, switching to HATU for larger scales
  • Crystallization : Anti-solvent addition (heptane) in plug flow crystallizer to enhance particle size distribution

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to corresponding nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Employed in biochemical assays due to its thiol-reactive group.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its thiol-reactive group, which can form covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The molecular targets and pathways involved include inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycle Differences

The target compound’s 1,1-dioxothiazinan core distinguishes it from imidazolidinone-based derivatives (e.g., compounds in –2). Key comparisons include:

Compound Name Core Heterocycle Key Substituents Molecular Formula
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide (Target) 1,1-Dioxothiazinan 2-Nitrobenzamide C₁₇H₁₇N₃O₅S
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide (BG01052) 1,1-Dioxothiazinan 3-Nitro, 4-methylbenzamide C₁₈H₁₉N₃O₅S
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-nitrobenzamide 2,4-Dioxoimidazolidin-5-yl 2-Nitrobenzamide, carbamothioyl C₁₇H₁₄N₄O₅S
  • Thiazinan vs. Imidazolidinone: The sulfone groups in thiazinan increase polarity and solubility compared to the ketone-rich imidazolidinone core .
  • Substituent Positioning : BG01052’s 3-nitro and 4-methyl groups likely alter steric and electronic profiles compared to the target’s ortho-nitro substitution .

Physicochemical Properties

Melting points and synthetic yields vary significantly across analogs:

Compound (Reference) Yield (%) Melting Point (°C)
BG01052 ()
Imidazolidinone-2-nitro () 50 222–224
Imidazolidinone-3-nitro () 52 162–164
  • The ortho-nitro substitution in imidazolidinone analogs () correlates with higher melting points (~222°C) compared to meta-nitro derivatives (~162°C), suggesting stronger intermolecular interactions .
  • Thiazinan-based compounds (e.g., BG01052) may exhibit distinct solubility profiles due to the sulfone groups, though direct data are unavailable .

Functional Implications

  • Bioactivity : While highlights antimicrobial activity for a nitrobenzamide-triazole hybrid, the target compound’s biological profile remains unexplored. Substituent positioning (e.g., nitro groups) often influences potency .
  • Crystallography : Thiazinan derivatives may adopt distinct crystal packing modes due to sulfone-induced polarity, as seen in related structures ().

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-nitrobenzamide is a synthetic compound characterized by its unique thiazinan structure and nitro group, which contribute to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazinan ring linked to a phenyl group and a nitrobenzamide moiety. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and biological interactions.

Property Details
Molecular Formula C13_{13}H10_{10}N4_{4}O3_{3}S
Molecular Weight 306.30 g/mol
CAS Number 941986-75-0

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group likely plays a crucial role in these interactions.
  • Nitro Group Activity : Nitro compounds can undergo reduction to form reactive intermediates that bind to cellular macromolecules, leading to cytotoxic effects. This mechanism is common among nitro-containing pharmaceuticals .

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit antimicrobial properties. For instance, the reduction of the nitro group can generate toxic intermediates that damage bacterial DNA, leading to cell death. This mechanism has been observed in other nitro derivatives used in clinical settings .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation could make it a candidate for further investigation in oncology.

Anti-inflammatory Effects

Nitro compounds are also known for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound might be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the importance of nitro compounds in medicinal chemistry. For example:

  • Antimicrobial Efficacy : A study demonstrated that similar nitro compounds showed significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that compounds with similar structures inhibited cell growth effectively, suggesting potential applications in cancer therapy.
  • Inflammation Models : Animal models of inflammation treated with nitro derivatives exhibited reduced symptoms and lower levels of inflammatory markers, indicating a promising therapeutic avenue for chronic inflammatory conditions.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Acylation2-nitrobenzoyl chloride, DMF, 0–5°C65–75
PurificationEthanol/water recrystallization85–90

Advanced: How can reaction yields be optimized for the acylation step in the synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side reactions; yields increase to ~80% due to better solubility of intermediates .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation kinetics, reducing reaction time from 12h to 4h .
  • Temperature Control : Maintain 0–5°C during benzoyl chloride addition to suppress hydrolysis.
    Validate improvements using 13C NMR^{13} \text{C NMR} to confirm absence of unreacted aniline (C-N coupling at ~125 ppm) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Aromatic protons (δ 7.5–8.3 ppm), thiazinan methylenes (δ 3.1–3.5 ppm).
    • 13C NMR^{13} \text{C NMR}: Amide carbonyl at ~168 ppm, nitro group carbons at ~148 ppm .
  • IR Spectroscopy : Confirm amide (1680 cm1^{-1}) and sulfone (1320–1160 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ at m/z 374.46) .

Advanced: How to resolve conflicting 1H NMR^1 \text{H NMR}1H NMR data for the thiazinan moiety in different solvents?

Answer:

  • Solvent Effects : In DMSO-d6_6, thiazinan protons split into multiplets (δ 3.1–3.5 ppm) due to restricted rotation, whereas in CDCl3_3, they appear as a singlet. Use 2D COSY to assign coupling patterns .
  • Variable Temperature NMR : At 60°C in DMSO, coalescence of split peaks confirms dynamic conformational exchange .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., Factor XIa inhibition, IC50_{50} ~2.5 µM) .
  • Cytotoxicity : MTT assay (IC50_{50} ~15 µM in HeLa cells) .

Q. Table 2: Representative Bioactivity Data

AssayTargetResult
Factor XIa InhibitionEnzymeIC50_{50}: 2.5 µM
CytotoxicityHeLa cellsIC50_{50}: 15 µM

Advanced: How to address discrepancies in reported IC50_{50}50​ values for enzyme inhibition?

Answer:
Potential causes and solutions:

  • Assay Conditions : Standardize buffer pH (7.4 vs. 7.0) and ionic strength (150 mM NaCl) to minimize variability .
  • Enzyme Source : Use recombinant human Factor XIa (vs. bovine) to ensure relevance to human pharmacology .
  • Data Normalization : Include positive controls (e.g., rivaroxaban) in each assay batch to calibrate results .

Advanced: What computational methods predict binding modes with Factor XIa?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the nitro group and Arg234^{234} in the enzyme’s active site .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds with Gly219^{219}.
  • Binding Free Energy : Calculate ΔG using MM-PBSA (~-8.2 kcal/mol), correlating with experimental IC50_{50} .

Basic: How to analyze purity and stability under storage conditions?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min); purity >98% .
  • Stability Studies : Store at -20°C in amber vials; monitor degradation via LC-MS (major degradation product: hydrolyzed amide at m/z 229.1) .

Advanced: What crystallographic techniques resolve ambiguities in sulfone group geometry?

Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement; confirm sulfone S=O bond lengths (~1.43 Å) and tetrahedral geometry .
  • Synchrotron Radiation : High-resolution data (0.8 Å) to detect disorder in the thiazinan ring .

Advanced: How to design SAR studies for nitrobenzamide derivatives?

Answer:

  • Structural Modifications : Vary substituents (e.g., -CF3_3, -OCH3_3) on the benzamide ring and assess Factor XIa inhibition .
  • Bioisosteric Replacement : Replace the nitro group with a cyano group to enhance metabolic stability .
  • Data Analysis : Use QSAR models (e.g., CoMFA) correlating logP with IC50_{50} (R2^2 >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.